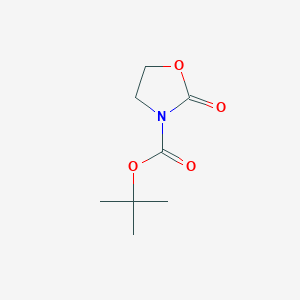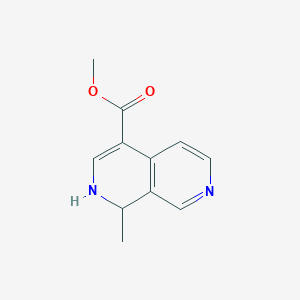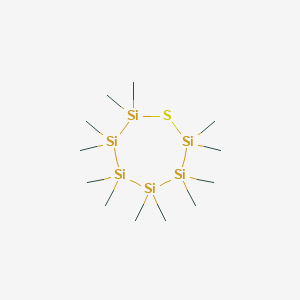
Dodecamethylthiahexasilepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecamethylthiahexasilepane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by silicon atoms bonded to organic groups
Vorbereitungsmethoden
The synthesis of dodecamethylthiahexasilepane involves several steps and specific reaction conditions. One common method includes the reaction of hexachlorodisilane with methyl lithium in the presence of a sulfur source. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction parameters to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Dodecamethylthiahexasilepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Dodecamethylthiahexasilepane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology, it has potential applications in the development of new biomaterials and drug delivery systems. In medicine, it is being investigated for its potential use in imaging and diagnostic techniques. In industry, it is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of dodecamethylthiahexasilepane involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Dodecamethylthiahexasilepane can be compared with other similar organosilicon compounds, such as hexamethyldisilane and octamethylcyclotetrasiloxane. While these compounds share some structural similarities, this compound is unique due to the presence of sulfur in its structure. This sulfur atom can significantly influence the compound’s reactivity and properties, making it distinct from other organosilicon compounds. The presence of sulfur also opens up new possibilities for chemical modifications and applications that are not possible with other similar compounds.
Conclusion
This compound is a fascinating compound with a wide range of potential applications in various fields Its unique structure and properties make it an important subject of study in scientific research
Eigenschaften
CAS-Nummer |
121002-06-0 |
|---|---|
Molekularformel |
C12H36SSi6 |
Molekulargewicht |
380.99 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecamethylthiahexasilepane |
InChI |
InChI=1S/C12H36SSi6/c1-14(2)13-15(3,4)17(7,8)19(11,12)18(9,10)16(14,5)6/h1-12H3 |
InChI-Schlüssel |
GQPGXHPZHLKMEP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1([Si]([Si]([Si](S[Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
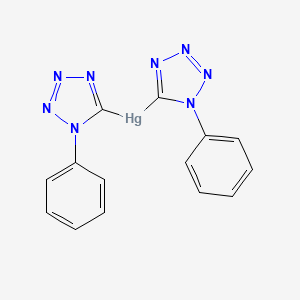

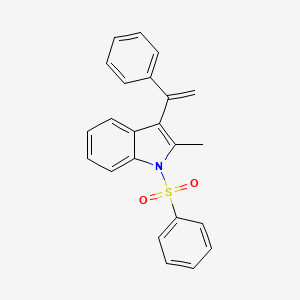

![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
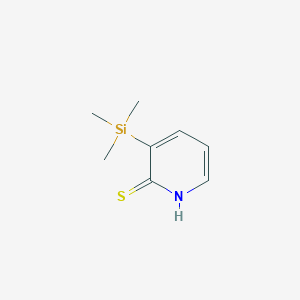
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

